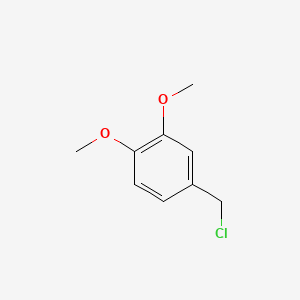

3,4-Dimethoxybenzyl chloride

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(chloromethyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHJLVMBXXXUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223338 | |

| Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7306-46-9 | |

| Record name | Veratryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7306-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007306469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-1,2-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3,4-Dimethoxybenzyl Chloride (CAS 7306-46-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethoxybenzyl chloride (also known as veratryl chloride), a versatile reagent widely used in organic synthesis. It covers the compound's physicochemical properties, synthesis, reactivity, applications, and safety protocols, presenting data and methodologies relevant to a scientific audience.

Physicochemical Properties

This compound is a benzyl (B1604629) halide featuring two methoxy (B1213986) groups on the aromatic ring. These electron-donating groups enhance its reactivity, particularly in nucleophilic substitution reactions. Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 7306-46-9 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁ClO₂ | [1][3] |

| Molecular Weight | 186.64 g/mol | [1] |

| Appearance | Colorless to light yellow solid or liquid | [3] |

| Melting Point | 50-53 °C | [5] |

| Boiling Point | 266.98 °C (estimated) | [5] |

| Solubility | Soluble in organic solvents; insoluble in water. | [3] |

| Synonyms | Veratryl chloride, 4-(Chloromethyl)-1,2-dimethoxybenzene | [2] |

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the chlorination of the corresponding alcohol, 3,4-dimethoxybenzyl alcohol (veratryl alcohol), using thionyl chloride.

This protocol is adapted from a standard literature procedure.

Materials:

-

3,4-Dimethoxybenzyl alcohol (veratryl alcohol): 235 g

-

Thionyl chloride: 200 g

-

Dry methylene chloride: 1.4 L

-

Ice water

-

Sodium bicarbonate

Procedure:

-

Dissolve 235 g of veratryl alcohol in 1.4 L of dry methylene chloride in a suitable reaction vessel.

-

Cool the solution using an ice bath.

-

Add 200 g of thionyl chloride dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.

-

Pour the resulting dark brown reaction solution into 1 L of ice water.

-

Neutralize the solution to a pH of 7.0 by carefully adding sodium bicarbonate.

-

Separate the organic (methylene chloride) layer.

-

Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to dryness under vacuum.

-

The resulting product is this compound, which can be further purified by recrystallization if necessary. The expected yield is approximately 220 g.[1]

Chemical Reactivity and Applications

This compound is a valuable reagent due to its utility as both a protecting group and a synthetic intermediate.

The 3,4-dimethoxybenzyl (DMB or DMPM) group is frequently used to protect hydroxyl functional groups. It is stable under a wide range of conditions but can be selectively removed, often under oxidative cleavage conditions that leave other protecting groups like benzyl or p-methoxybenzyl ethers intact.

As a reactive electrophile, this compound is an excellent building block for introducing the 3,4-dimethoxybenzyl moiety into target molecules.[3] A common application is in carbon-carbon bond-forming reactions, such as the synthesis of nitriles, which are precursors to carboxylic acids, amines, and other functional groups.

This protocol demonstrates the use of this compound as a synthetic intermediate.

Materials:

-

This compound: 1.5 g (9.5 mmol)

-

Sodium cyanide (NaCN): 0.76 g

-

Sodium iodide (NaI): 0.1 g

-

Dry acetone: 5 mL

-

Toluene (B28343): 5 mL

-

Warm water

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1.5 g of this compound, 0.76 g of sodium cyanide, 0.1 g of sodium iodide, and 5 mL of dry acetone.

-

Reflux the heterogeneous mixture with vigorous stirring for 20 hours.

-

After cooling, filter the mixture and wash the filtered residue with acetone.

-

To the filtrate, add 5 mL of toluene and extract with 3 x 5 mL of warm water.

-

The organic layer contains the desired 3,4-dimethoxybenzyl cyanide product.

Spectroscopic Data

While a publicly available, verified spectrum for this compound is not readily accessible, the expected NMR signals can be predicted based on its chemical structure. Researchers should obtain experimental data for confirmation.

-

¹H NMR (predicted):

-

~6.9 ppm (m, 3H): Signals corresponding to the three protons on the aromatic ring.

-

~4.5 ppm (s, 2H): A singlet for the benzylic methylene protons (-CH₂Cl).

-

~3.8 ppm (s, 6H): Two singlets (or one overlapping singlet) for the two methoxy group protons (-OCH₃).

-

-

¹³C NMR (predicted):

-

~149 ppm, ~148 ppm: Signals for the two aromatic carbons bearing the methoxy groups.

-

~130 ppm: Signal for the aromatic carbon bearing the chloromethyl group.

-

~121 ppm, ~112 ppm, ~111 ppm: Signals for the remaining three aromatic carbons.

-

~56 ppm: Signals for the two methoxy carbons.

-

~46 ppm: Signal for the benzylic methylene carbon (-CH₂Cl).

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is corrosive, a lachrymator (causes tears), and reacts with water.[3]

| Hazard Category | Description & Precautions |

| GHS Classification | Danger: Causes severe skin burns and eye damage.[6] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated chemical fume hood. |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from moisture and incompatible materials such as strong bases and oxidizing agents. |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6] Recommended storage is often refrigerated (2-8°C).[6] |

| First Aid Measures | Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention. Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of Veratryl Chloride from Veratryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of veratryl chloride from veratryl alcohol. Veratryl chloride is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document outlines the primary synthetic routes, detailed experimental protocols, and quantitative data to support researchers in the effective production of this compound.

Introduction

Veratryl chloride (3,4-dimethoxybenzyl chloride) is a key building block in organic synthesis, notably in the preparation of pharmaceuticals and other specialty chemicals. Its synthesis from the readily available veratryl alcohol is a common transformation in medicinal and process chemistry. The primary methods for this conversion involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and hydrochloric acid (HCl). This guide will focus on these two prominent methods, providing detailed procedural information and comparative data.

Synthetic Methodologies

The conversion of veratryl alcohol to veratryl chloride is typically achieved through nucleophilic substitution of the hydroxyl group. The two most common and effective methods are detailed below.

Chlorination using Thionyl Chloride

The reaction of veratryl alcohol with thionyl chloride is a widely used method for the preparation of veratryl chloride. This reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. The reaction can be performed neat or in the presence of an inert solvent.[1] The addition of a base like pyridine (B92270) can be used to neutralize the HCl generated.[2]

Chlorination using Hydrochloric Acid in Dioxane

A solution of concentrated hydrochloric acid in 1,4-dioxane (B91453) provides an effective medium for the chlorination of benzylic alcohols like veratryl alcohol.[3] This method operates under homogeneous catalytic conditions and is sensitive to the electronic nature of the substituents on the aromatic ring.[3] Electron-donating groups, such as the methoxy (B1213986) groups in veratryl alcohol, facilitate the formation of a stabilized benzylic carbocation, which is then attacked by the chloride ion.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of veratryl chloride and related benzyl (B1604629) chlorides from their corresponding alcohols using the hydrochloric acid/dioxane method. While specific yield data for the thionyl chloride conversion of veratryl alcohol was not found in the provided search results, typical yields for this type of reaction are generally high, often exceeding 80-90% under optimized conditions.

| Starting Alcohol | Reagents | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |

| 2-Methylbenzyl alcohol | conc. HCl | 1,4-Dioxane | 5 | Room Temp. | 56 | [3] |

| 2,4-Dimethylbenzyl alcohol | conc. HCl | 1,4-Dioxane | 5 | Room Temp. | 85 | [3] |

| 4-Methylbenzyl alcohol | conc. HCl | 1,4-Dioxane | 5 | Room Temp. | 70 | [3] |

| 2,4,6-Trimethylbenzyl alcohol | conc. HCl | 1,4-Dioxane | 5 | Room Temp. | 90 | [3] |

| 2-Methoxybenzyl alcohol | conc. HCl | 1,4-Dioxane | 5 | Room Temp. | 60 | [3] |

| 3-Methoxybenzyl alcohol | conc. HCl | 1,4-Dioxane | 5 | Room Temp. | 60 | [3] |

Experimental Protocols

Protocol 1: Synthesis of Veratryl Chloride using Thionyl Chloride

This protocol is based on general procedures for the chlorination of alcohols using thionyl chloride.[2][4]

Materials:

-

Veratryl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

-

Anhydrous pyridine (optional)

-

5% HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottomed flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry 250 mL round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube, dissolve veratryl alcohol (e.g., 16.8 g, 0.1 mol) in anhydrous diethyl ether (100 mL).

-

Cool the stirred solution in an ice-water bath to 0 °C.

-

Add thionyl chloride (e.g., 13.1 g, 8.0 mL, 0.11 mol) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 10 °C.

-

(Optional) After the addition of thionyl chloride is complete, add anhydrous pyridine (e.g., 8.7 g, 8.9 mL, 0.11 mol) dropwise, again keeping the temperature below 10 °C. A precipitate of pyridinium (B92312) hydrochloride will form.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the mixture again in an ice bath and slowly add 50 mL of cold water to quench any excess thionyl chloride.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl (2 x 50 mL) to remove pyridine (if used), water (50 mL), saturated NaHCO₃ solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

The crude veratryl chloride can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of Veratryl Chloride using Hydrochloric Acid in Dioxane

This protocol is adapted from a general procedure for the synthesis of benzyl chlorides.[3]

Materials:

-

Veratryl alcohol

-

Concentrated hydrochloric acid (HCl)

-

1,4-Dioxane

-

Ethyl acetate (B1210297) (AcOEt)

-

Brine

-

Anhydrous Na₂SO₄

-

Round-bottomed flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottomed flask, dissolve veratryl alcohol (3 mmol) in 1,4-dioxane (10 mL).

-

To the vigorously stirred solution, add concentrated HCl (30 mL).

-

Continue stirring the mixture at room temperature for 5 hours.

-

After the reaction is complete, extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts and wash with brine (2 x 15 mL).

-

Dry the organic layer with anhydrous Na₂SO₄ and concentrate in vacuo using a rotary evaporator.

-

Purify the resulting residue by column chromatography on silica gel.

Reaction Mechanisms and Workflows

The following diagrams illustrate the reaction pathways and a general experimental workflow for the synthesis of veratryl chloride.

Caption: Reaction pathway for veratryl chloride synthesis via thionyl chloride.

Caption: Reaction mechanism for veratryl chloride synthesis with HCl/Dioxane.

Caption: A generalized workflow for the synthesis and purification of veratryl chloride.

Conclusion

The synthesis of veratryl chloride from veratryl alcohol can be reliably achieved using either thionyl chloride or a hydrochloric acid/dioxane system. The choice of method may depend on the desired scale, available reagents, and sensitivity of other functional groups in the starting material. The thionyl chloride method offers the advantage of gaseous byproducts, simplifying workup, while the HCl/dioxane method provides a milder alternative that has been shown to be effective for various substituted benzyl alcohols. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of veratryl chloride and its derivatives.

References

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dimethoxybenzyl chloride (CAS No. 7306-46-9), a key intermediate in organic synthesis, particularly in the pharmaceutical industry.[1] The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental methodologies.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. A summary of these properties is provided in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₁ClO₂ | [2][3] |

| Molecular Weight | 186.64 g/mol | [2][3] |

| Appearance | White to off-white/beige solid or colorless liquid | [1][4] |

| Melting Point | 47-53 °C | [3][5][6] |

| Boiling Point | Not available | [7] |

| Solubility | Soluble in organic solvents; Insoluble in water | [1][8] |

Note: The compound is a low-melting solid, which may explain why it is sometimes described as a colorless liquid at or near room temperature.[1][4]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are standard in organic chemistry laboratories.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid compound.[9] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 cm.[10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10] This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a calibrated digital melting point apparatus (e.g., Mel-Temp).

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (t1) and the temperature at which the last solid crystal disappears (t2) are recorded.[10] The melting point is reported as the range t1-t2.

Solubility Determination

Understanding a compound's solubility is crucial for reaction setup, workup, and purification processes like crystallization and extraction.[11]

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, diethyl ether, ethanol, acetone, and toluene).

-

Procedure: To a small test tube, add approximately 25 mg of this compound.[12]

-

Solvent Addition: Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.[12]

-

Observation: Observe whether the solid dissolves completely. If it does, the compound is classified as soluble in that solvent. If it remains suspended or settles, it is insoluble. For liquid-liquid pairs, the terms miscible and immiscible are used.[11]

Boiling Point Determination (Thiele Tube Method)

Methodology:

-

Sample Preparation: A few milliliters of the liquid sample are placed in a small fusion tube.[14] A capillary tube, sealed at one end, is placed inverted into the fusion tube.[15]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[15]

-

Heating: The Thiele tube is heated gently and uniformly.[15] As the temperature rises, air trapped in the capillary tube will be expelled.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[15] The heat is then removed. The temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.[13]

Density Determination

Density is a fundamental physical property defined as mass per unit volume.[16]

Methodology:

-

Mass Measurement: Weigh a clean, dry volumetric flask or pycnometer of a known volume (e.g., 5.00 mL) (W1).[16]

-

Volume Measurement: Fill the flask to the calibration mark with the liquid sample (melted, if solid). Ensure there are no air bubbles. Weigh the filled flask (W2).

-

Calculation: The mass of the liquid is the difference between the two weighings (W2 - W1). The density (ρ) is calculated by dividing the mass by the known volume (V).[17] ρ = (W2 - W1) / V

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental characterization of the physical properties of a chemical compound like this compound.

Caption: Logical workflow for the experimental determination of key physical properties.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. heterocyclics.com [heterocyclics.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound | 7306-46-9 [chemicalbook.com]

- 7. anaxlab.com [anaxlab.com]

- 8. 4-dimethoxybenzyl Chloride Exporter from Navi Mumbai [aaopenglobal.in]

- 9. athabascau.ca [athabascau.ca]

- 10. byjus.com [byjus.com]

- 11. chem.ws [chem.ws]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. byjus.com [byjus.com]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 17. chm.uri.edu [chm.uri.edu]

3,4-Dimethoxybenzyl Chloride: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling procedures for 3,4-Dimethoxybenzyl chloride (CAS No. 7306-46-9). The information is compiled from various safety data sheets and chemical information sources to ensure a thorough understanding of the risks associated with this compound and the necessary precautions for its safe use in a laboratory setting.

Chemical Identification and Properties

This compound is a substituted aromatic compound used as a research chemical and an intermediate in organic synthesis.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 7306-46-9 | [1][2][3] |

| Molecular Formula | C9H11ClO2 | [3] |

| Molecular Weight | 186.64 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 50-53 °C | [2] |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

Signal Word: Danger[4]

Hazard Statements:

Safe Handling and Storage Protocols

Due to its corrosive and moisture-sensitive nature, strict protocols must be followed when handling and storing this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Chemical safety goggles or a face shield. | [6] |

| Skin Protection | Impervious gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing. | [6] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator for particulates may be necessary. | [7] |

Handling Procedures

A general protocol for handling corrosive, moisture-sensitive solids like this compound is outlined below. Note: This is a generalized procedure and must be adapted to specific experimental contexts and institutional safety guidelines.

-

Preparation:

-

Handling:

-

Conduct all manipulations of the solid within the chemical fume hood to avoid inhalation of any dust.[8]

-

Avoid direct contact with skin and eyes.[7]

-

Use appropriate, non-reactive tools for transferring the solid.

-

Keep the container tightly closed when not in use to prevent exposure to atmospheric moisture.[10]

-

-

Post-Handling:

-

Thoroughly wash hands and any potentially exposed skin with soap and water after handling.

-

Clean the work area and decontaminate any equipment used.

-

Dispose of contaminated waste in a designated hazardous waste container.[11]

-

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area.[10]

-

Container: Keep in a tightly sealed container.[10]

-

Incompatibilities: Store away from strong oxidizing agents and bases.[7] The substance is also moisture-sensitive.[11]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

| Situation | Procedure | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [6][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [6][7] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][11] |

| Spill | Evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. | [7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the material.

-

Specific Hazards: Thermal decomposition can produce toxic fumes, including carbon oxides and hydrogen chloride gas.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Experimental Protocols

Detailed experimental protocols for specific reactions or applications involving this compound are not available in public safety documents. Researchers must develop their own specific standard operating procedures (SOPs) based on the known hazards of this compound and the other reagents involved in their experimental setup. The general handling procedure provided in section 3.2 should serve as a baseline for developing such protocols.

Visualized Safety Workflows

The following diagrams illustrate key logical relationships in the safe handling and emergency response for this compound.

Caption: General Handling Workflow for this compound.

Caption: First Aid Emergency Response for this compound Exposure.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 7306-46-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 3,4-Dimethoxybenzoyl chloride 98 3535-37-3 [sigmaaldrich.com]

- 5. 7306-46-9|this compound|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. eng.uwo.ca [eng.uwo.ca]

- 9. acreditacion.uni.edu.pe [acreditacion.uni.edu.pe]

- 10. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to the Solubility of 3,4-Dimethoxybenzyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dimethoxybenzyl chloride, a key intermediate in organic synthesis and pharmaceutical drug development. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document outlines available solubility data, presents a detailed experimental protocol for solubility determination, and offers a visual workflow to guide researchers in their experimental design.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound in various organic solvents is influenced by factors such as the polarity of the solvent, temperature, and the presence of functional groups that can engage in intermolecular interactions.

Solubility Profile of this compound

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative assessments consistently indicate its good solubility in common organic solvents. This is attributed to its molecular structure, which features a moderately polar benzyl (B1604629) chloride moiety and two methoxy (B1213986) groups, rendering it compatible with a variety of organic media.

The following table summarizes the available qualitative and observational solubility information for this compound.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility | Source |

| Dichloromethane (Methylene Chloride) | CH₂Cl₂ | 9.1 | Soluble | [1] |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Soluble | [2] |

| Acetone | (CH₃)₂CO | 20.7 | Soluble | [2] |

| General Organic Solvents | - | - | Soluble | [3][4] |

| Water | H₂O | 80.1 | Insoluble | [3] |

Note: The information presented is based on observations from synthesis procedures and general chemical information. For precise quantitative data, experimental determination is recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled incubator/shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The exact amount of excess solid is not critical, but enough should be added to ensure that a solid phase remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. The filter should be pre-warmed to the experimental temperature to prevent precipitation.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the experimental samples.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent at the specified temperature.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is imperative for researchers to perform their own quantitative solubility studies to obtain precise and reliable data tailored to their experimental conditions.

References

- 1. 3,4-Dimethylbenzyl chloride(102-46-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Ethyl 3,4-dimethoxyphenylacetate | C12H16O4 | CID 87441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Veratryl chloride | C9H11ClO2 | CID 81740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

alternative names for 3,4-Dimethoxybenzyl chloride

An In-depth Technical Guide to 3,4-Dimethoxybenzyl Chloride for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis and drug development. It includes a detailed summary of its alternative names, physical and chemical properties, experimental protocols for its synthesis and subsequent reactions, and its role in the synthesis of pharmaceuticals.

Chemical Identity and Synonyms

This compound is a versatile reagent known by several names in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for effective literature searches and material procurement.

| Identifier Type | Value |

| Systematic IUPAC Name | 4-(chloromethyl)-1,2-dimethoxybenzene[1] |

| Common Name | This compound |

| Synonym | Veratryl chloride[1][2][3] |

| Synonym | α-Chloro-3,4-dimethoxytoluene[2] |

| Synonym | 4-(Chloromethyl)-1,2-dimethoxy benzene[1] |

| Synonym | Verapamil Impurity 27[4] |

| CAS Number | 7306-46-9[2][4][5][6][7] |

| Molecular Formula | C₉H₁₁ClO₂[4][5][7] |

| Molecular Weight | 186.64 g/mol [4][5][7] |

| EINECS Number | 230-756-9[1][4] |

| Beilstein/REAXYS No. | 973727[4] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental setups.

| Property | Value | Notes |

| Appearance | White to light yellow solid[5] | |

| Melting Point | 50-53 °C[2][5] | Reported as 50-51 °C in one synthesis.[8] |

| Boiling Point | 266.98 °C | Rough estimate.[5] |

| Density | 1.1631 g/cm³ | Rough estimate.[5] |

| Refractive Index | 1.5080 | Estimate.[5] |

| Solubility | Soluble in organic solvents, insoluble in water.[9] | |

| Storage Conditions | Store in a cool, dry place under inert gas (Nitrogen or Argon) at 2-8°C.[5][9] |

Experimental Protocols

Detailed methodologies for the synthesis and reaction of this compound are provided below. These protocols are derived from published literature and represent common laboratory procedures.

Synthesis of this compound from 3,4-Dimethoxybenzyl Alcohol

This method involves the conversion of the corresponding alcohol to the chloride using thionyl chloride (SOCl₂).

Protocol:

-

Dissolve 235 g of 3,4-dimethoxybenzyl alcohol (veratryl alcohol) in 1.4 liters of dry methylene (B1212753) chloride in a suitable reaction vessel.[8]

-

Cool the solution using an ice bath.

-

Add 200 g of thionyl chloride dropwise to the cooled solution while maintaining the temperature.[8]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.[8]

-

Pour the resulting dark brown reaction solution into one liter of ice water.[8]

-

Adjust the pH of the aqueous solution to 7.0 using sodium bicarbonate.

-

Separate the methylene chloride layer.

-

Wash the organic layer with water, dry it over an anhydrous dehydrating agent (e.g., sodium sulfate), and concentrate it to dryness under vacuum to yield this compound.[8]

Synthesis of this compound via Chloromethylation of Veratrole

This protocol describes the direct chloromethylation of 1,2-dimethoxybenzene (B1683551) (veratrole).

Protocol:

-

Saturate a solution of veratrole in an inert organic solvent (e.g., benzene) with dry hydrogen chloride (HCl) gas at approximately 10°C, while stirring and cooling with an ice bath.

-

Add paraformaldehyde to the solution.

-

Continuously pass gaseous HCl through the reaction mixture, ensuring the temperature does not exceed 23°C.[3][10] This method avoids the formation of higher condensed ring systems that can occur at higher temperatures.[3][10]

-

Upon completion of the reaction, the product can be worked up or, due to its tendency to undergo side reactions, used immediately in subsequent synthetic steps.[10]

Reaction: Synthesis of 3,4-Dimethoxybenzyl Cyanide

This procedure details a common follow-up reaction where the chloride is converted to a cyanide, a key intermediate for synthesizing compounds like 3,4-dimethoxyphenylacetic acid.

Protocol:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1.5 g of this compound, 0.76 g of sodium cyanide, 0.1 g of sodium iodide, and 5 mL of dry acetone.[4]

-

Reflux the heterogeneous mixture with vigorous stirring for 20 hours.[4]

-

After reflux, cool the mixture and filter to remove solid residues.

-

Wash the filtered residue with acetone.

-

To the combined filtrate, add 5 mL of toluene (B28343) and extract with 3 x 5 mL of warm water to isolate the 3,4-dimethoxybenzyl cyanide product.[4]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[9] Its most notable application is in the preparation of intermediates for the calcium channel blocker, Verapamil. The dimethoxybenzyl moiety is a common feature in many pharmacologically active molecules.

The synthesis of Verapamil involves multiple steps where derivatives of this compound are key components. For instance, 3,4-dimethoxyphenylacetic acid, synthesized from the corresponding cyanide, is a precursor to the core structure of Verapamil.

Visualization of Synthetic Workflow

The following diagram illustrates a key synthetic pathway starting from 3,4-dimethoxybenzyl alcohol, proceeding through this compound, and leading to a crucial precursor for further pharmaceutical synthesis.

Caption: Synthetic pathway from alcohol to a key acid precursor.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. This compound | 7306-46-9 [chemicalbook.com]

- 3. US2695319A - Process of producing verairyl - Google Patents [patents.google.com]

- 4. ijcea.org [ijcea.org]

- 5. This compound CAS#: 7306-46-9 [m.chemicalbook.com]

- 6. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. prepchem.com [prepchem.com]

- 9. Page loading... [guidechem.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Profile of 3,4-Dimethoxybenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dimethoxybenzyl chloride (CAS No: 7306-46-9), a key intermediate in the synthesis of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 6.90 - 6.80 | m | - | 3H | Ar-H |

| 4.57 | s | - | 2H | -CH₂Cl |

| 3.88 | s | - | 3H | -OCH₃ |

| 3.87 | s | - | 3H | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 149.3 | C -OCH₃ |

| 149.0 | C -OCH₃ |

| 129.5 | Ar-C |

| 120.9 | Ar-C |

| 111.8 | Ar-C |

| 111.1 | Ar-C |

| 55.9 | -OC H₃ |

| 55.8 | -OC H₃ |

| 46.4 | -C H₂Cl |

Table 3: FTIR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| 1605, 1515, 1465 | Medium | C=C stretch (aromatic) |

| 1265, 1140 | Strong | C-O stretch (aryl ether) |

| 800 - 600 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 186/188 | 30/10 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes) |

| 151 | 100 | [M - Cl]⁺ |

| 121 | 40 | [M - Cl - CH₂O]⁺ |

| 91 | 25 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer at a frequency of 400 MHz and 100 MHz, respectively. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and tetramethylsilane (B1202638) (TMS) was used as an internal standard (δ = 0.00 ppm). For ¹H NMR, data is reported as chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, m = multiplet), and integration. For ¹³C NMR, chemical shifts are reported in ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum was obtained using a PerkinElmer Spectrum Two FTIR spectrometer. The sample was analyzed as a thin film on a KBr plate. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using a gas chromatograph-mass spectrometer (GC-MS) system. The sample was introduced into the mass spectrometer via a GC inlet. Electron ionization (EI) was used at 70 eV. The mass-to-charge ratio (m/z) of the fragments was recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of the spectroscopic data analysis for the characterization of this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

In-Depth Technical Guide: Stability of 3,4-Dimethoxybenzyl Chloride Under Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 3,4-Dimethoxybenzyl chloride, a key intermediate in pharmaceutical synthesis.[1] Due to its reactive nature, proper storage and handling are critical to maintain its purity and prevent degradation. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Summary of Storage and Handling Recommendations

This compound is a moisture-sensitive and corrosive compound that requires careful handling in a controlled environment.[1][2] To ensure its stability and minimize the formation of impurities, specific storage conditions should be maintained. The following table summarizes the key recommendations derived from safety data sheets and chemical supplier information.

| Parameter | Recommendation | Rationale | Incompatible Materials |

| Temperature | 2-8°C[3] or store in a freezer. | To minimize thermal degradation and slow down potential side reactions. | High temperatures can lead to decomposition.[4] |

| Atmosphere | Store under an inert gas (e.g., nitrogen).[2][4] | To prevent oxidation and hydrolysis from atmospheric moisture. | Air, moisture.[2] |

| Light | Prevent exposure to light. | To avoid light-induced degradation or polymerization.[4] | Direct sunlight or strong artificial light. |

| Container | Keep in a tightly sealed, dry container.[2][3][5] | To protect from moisture and atmospheric contaminants. | --- |

| General Handling | Handle in a well-ventilated area or chemical fume hood.[5] | To avoid inhalation of corrosive vapors.[1] | Strong oxidizing agents, strong bases, strong acids, and strong reducing agents. |

Potential Degradation Pathways

-

Hydrolysis: In the presence of water, this compound is expected to hydrolyze to 3,4-Dimethoxybenzyl alcohol and hydrochloric acid. This reaction can be accelerated by elevated temperatures and the presence of bases.

-

Polymerization/Condensation: Benzyl (B1604629) chlorides can undergo self-condensation or polymerization, especially at elevated temperatures or in the presence of certain metals, leading to the formation of complex, often colored, byproducts.

The following diagram illustrates these potential degradation pathways.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be conducted to establish its shelf-life and optimal storage conditions. The following is a general experimental protocol that can be adapted for this purpose.

Stability Study Design

Based on international guidelines for stability testing, a study should be designed to evaluate the impact of temperature, humidity, and light on the purity of this compound over time.[4]

-

Long-Term Stability: Samples should be stored at the recommended storage condition (e.g., 2-8°C) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Accelerated Stability: To predict the long-term stability, samples should be stored at elevated temperatures and humidity (e.g., 25°C/60% RH and 40°C/75% RH) and tested at shorter intervals (e.g., 0, 1, 2, 3, and 6 months).

-

Photostability: Samples should be exposed to a standardized light source to assess the impact of light on degradation.

Analytical Methodology

A stability-indicating analytical method that can separate the parent compound from its potential degradation products is crucial. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

3.2.1. High-Performance Liquid Chromatography (HPLC) Method

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with acetonitrile (B52724) and water is recommended to ensure the separation of polar degradation products (like the alcohol) from the less polar parent compound.

-

Detector: A UV detector set at a wavelength where both the parent compound and potential impurities have significant absorbance (e.g., 220 nm and 254 nm) should be used.

-

Sample Preparation: Samples should be accurately weighed and dissolved in a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). The solution should be filtered before injection.

-

Data Analysis: The purity of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

3.2.2. Gas Chromatography (GC) Method

For assessing volatile impurities, Gas Chromatography with a Flame Ionization Detector (GC-FID) can be employed.

-

Column: A capillary column suitable for the analysis of aromatic compounds.

-

Injector and Detector Temperatures: Typically set around 250°C and 300°C, respectively.

-

Oven Temperature Program: A temperature gradient (e.g., starting at 100°C and ramping up to 280°C) is often used to separate compounds with different boiling points.

-

Sample Preparation: Samples can be dissolved in a volatile organic solvent.

Experimental Workflow

The following diagram outlines the general workflow for a stability study of this compound.

Caption: Workflow for a comprehensive stability study.

Conclusion

This compound is a reactive chemical intermediate that requires stringent storage conditions to maintain its integrity. Storing the compound at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture is essential. While quantitative stability data is limited in the public domain, understanding its potential degradation pathways—primarily hydrolysis and polymerization—allows for the development of robust storage and handling protocols. For critical applications in drug development, conducting a formal stability study using validated analytical methods like HPLC is strongly recommended to establish a definitive shelf-life and ensure the quality of the material.

References

An In-depth Technical Guide to the Core Reactions of 3,4-Dimethoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxybenzyl chloride, also known as veratryl chloride, is a versatile organic compound widely utilized as a building block and protecting group in the synthesis of pharmaceuticals and other complex organic molecules. Its reactivity is primarily dictated by the benzylic chloride functional group, which is susceptible to a variety of nucleophilic substitution and organometallic reactions. The presence of the electron-donating methoxy (B1213986) groups on the benzene (B151609) ring activates the molecule towards electrophilic aromatic substitution and influences the stability of reaction intermediates. This guide provides a detailed overview of the core reactions of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its application in a research and development setting.

Key Reactions and Experimental Protocols

The reactivity of this compound is centered around the lability of the benzylic chloride. This allows for a range of transformations, including nucleophilic substitutions, Friedel-Crafts alkylations, and the formation of organometallic reagents.

Synthesis of this compound

The most common method for the preparation of this compound is the chlorination of 3,4-dimethoxybenzyl alcohol (veratryl alcohol).

Experimental Protocol:

To a solution of 3,4-dimethoxybenzyl alcohol (1 equivalent) in a dry, non-polar solvent such as dichloromethane, thionyl chloride (1.1-1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by carefully pouring it into ice-water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound.[1]

| Reactant | Molar Ratio | Solvent | Reagent | Reaction Time | Temperature | Yield (%) |

| 3,4-Dimethoxybenzyl alcohol | 1 | Dichloromethane | Thionyl Chloride (1.2 eq) | 12 h | 0 °C to RT | ~93 |

Nucleophilic Substitution Reactions

The benzylic chloride is an excellent leaving group, making this compound highly susceptible to SN2 reactions with a wide range of nucleophiles.

The displacement of the chloride by a cyanide ion is a common method to introduce a one-carbon extension, which can be further elaborated.

Experimental Protocol:

A mixture of this compound (1 equivalent), sodium cyanide (1.2 equivalents), and a catalytic amount of sodium iodide in a polar aprotic solvent like acetone (B3395972) or DMF is heated to reflux for several hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is then taken up in an organic solvent, washed with water, dried, and concentrated to give 3,4-dimethoxybenzyl cyanide.[2][3]

| Nucleophile | Molar Ratio (Nucleophile:Substrate) | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) |

| Sodium Cyanide | 1.2 : 1 | Acetone | Sodium Iodide | 20 h | Reflux | 89.5 |

This reaction is used to form ethers by reacting an alkoxide with the benzyl (B1604629) chloride.

Experimental Protocol:

An alcohol is deprotonated with a strong base like sodium hydride in an anhydrous solvent such as THF or DMF to form the corresponding alkoxide. This compound (1 equivalent) is then added to the solution at 0 °C, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the corresponding 3,4-dimethoxybenzyl ether.[4]

Note: The following data is for the related 2,4-dimethoxybenzyl chloride and is expected to be comparable.

| Alcohol | Base | Solvent | Reaction Time | Temperature | Yield (%) |

| Generic Primary Alcohol | Sodium Hydride | DMF/THF | 12-24 h | 0 °C to RT | High |

Primary and secondary amines can be alkylated with this compound to form the corresponding secondary and tertiary amines.

Experimental Protocol:

This compound (1 equivalent) is added to a solution of the amine (2-3 equivalents) in a suitable solvent like ethanol (B145695) or acetonitrile (B52724). The mixture is stirred at room temperature or gently heated to drive the reaction to completion. The reaction mixture is then worked up by removing the solvent, and the residue is partitioned between an organic solvent and an aqueous base to neutralize the formed ammonium salt and extract the free amine.

Thiols can be readily alkylated to form thioethers.

Experimental Protocol:

A thiol is deprotonated with a base such as sodium hydroxide (B78521) or sodium ethoxide in a solvent like ethanol. This compound (1 equivalent) is then added, and the mixture is stirred at room temperature. The product is isolated by extraction after an aqueous workup. Alternatively, reacting the chloride with sodium hydrosulfide (B80085) can yield the corresponding thiol.[5][6]

Specific yield data for this compound was not found, but this is a high-yielding reaction.

Friedel-Crafts Alkylation

This compound can act as an alkylating agent in the presence of a Lewis acid catalyst to introduce the 3,4-dimethoxybenzyl group onto an aromatic ring.

Experimental Protocol:

To a stirred solution of an aromatic compound (e.g., benzene or toluene) and a Lewis acid catalyst (e.g., AlCl3 or FeCl3) in a dry, inert solvent at low temperature, this compound (1 equivalent) is added dropwise. The reaction is stirred for several hours and then quenched by the slow addition of ice-water. The product is extracted into an organic solvent, washed, dried, and purified by chromatography or distillation.[7][8]

| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| Toluene (B28343) | FeCl3-LDH | - | Variable | 84 °C | up to 99 (conversion) |

Formation of Grignard Reagent

The corresponding Grignard reagent can be prepared for subsequent reactions with electrophiles.

Experimental Protocol:

Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A solution of this compound in anhydrous THF or diethyl ether is added dropwise to the magnesium. The reaction is initiated, if necessary, with a small crystal of iodine or by gentle heating. The reaction is complete when most of the magnesium has been consumed. The resulting Grignard reagent can be used directly in the next step.[7]

While a general procedure, specific yields for the formation of 3,4-dimethoxybenzylmagnesium chloride were not found.

Wittig Reaction

The Wittig reagent can be prepared from this compound and subsequently used to synthesize alkenes from carbonyl compounds.

Experimental Protocol:

Step 1: Synthesis of the Phosphonium (B103445) Salt A solution of this compound (1 equivalent) and triphenylphosphine (B44618) (1 equivalent) in a suitable solvent like toluene or acetonitrile is heated to reflux for several hours. The resulting phosphonium salt precipitates upon cooling and can be collected by filtration.

Step 2: Ylide Formation and Wittig Reaction The phosphonium salt is suspended in an anhydrous solvent like THF or methanol (B129727) and treated with a strong base (e.g., n-butyllithium, sodium methoxide) to generate the ylide. The aldehyde or ketone (1 equivalent) is then added to the ylide solution, and the mixture is stirred at room temperature. The product is isolated by extraction and purified by chromatography.[9][10]

Specific quantitative data for the synthesis and reaction of the 3,4-dimethoxybenzylphosphonium ylide was not found in the provided search results.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Heck)

While less common for benzyl chlorides compared to aryl halides, palladium-catalyzed cross-coupling reactions can be employed.

Suzuki-Miyaura Coupling (General Protocol):

A mixture of this compound (1 equivalent), a boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or K3PO4) in a suitable solvent system (e.g., toluene/water or dioxane/water) is heated under an inert atmosphere. After the reaction is complete, the mixture is cooled, and the product is extracted, dried, and purified.[11][12]

Heck Reaction (General Protocol):

A mixture of this compound (1 equivalent), an alkene (e.g., styrene (B11656) or an acrylate, 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)2 with a phosphine (B1218219) ligand), and a base (e.g., triethylamine (B128534) or K2CO3) in a polar aprotic solvent (e.g., DMF or acetonitrile) is heated under an inert atmosphere. The product is isolated by extraction and purification after an aqueous workup.[13][14][15][16][17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of some of the key synthetic transformations involving this compound.

Caption: Synthesis of this compound.

Caption: Key Nucleophilic Substitution Reactions.

Caption: Friedel-Crafts Alkylation Experimental Workflow.

Caption: Multi-step synthesis starting from 3,4-Dimethoxybenzyl Alcohol.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its key reactions primarily involve nucleophilic displacement of the chloride, allowing for the facile introduction of the 3,4-dimethoxybenzyl moiety into a wide array of molecules. Furthermore, its utility extends to Friedel-Crafts alkylations and as a precursor for organometallic reagents. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. Careful consideration of reaction conditions is crucial to optimize yields and minimize side reactions, particularly in more complex synthetic sequences.

References

- 1. prepchem.com [prepchem.com]

- 2. ijcea.org [ijcea.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 6. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. synarchive.com [synarchive.com]

- 17. Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3,4-Dimethoxybenzyl (DMB) Group for Alcohol Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis, the strategic use of protecting groups is paramount for achieving desired chemical transformations with high yield and selectivity. The 3,4-Dimethoxybenzyl (DMB) group, also known as the veratryl group, has emerged as a valuable and versatile protecting group for hydroxyl functionalities. Its defining characteristic is its susceptibility to cleavage under specific mild acidic or oxidative conditions, which allows for its selective removal in the presence of other protecting groups.

The electron-donating nature of the two methoxy (B1213986) groups on the benzene (B151609) ring enhances the stability of the corresponding benzylic carbocation formed during cleavage, rendering the DMB ether more labile than the related p-methoxybenzyl (PMB) and unsubstituted benzyl (B1604629) (Bn) ethers.[1] This increased reactivity enables orthogonal deprotection strategies, a crucial element in the synthesis of complex molecules with multiple functional groups.[2][3] These application notes provide a comprehensive overview of the use of 3,4-dimethoxybenzyl chloride for the protection of alcohols, including detailed experimental protocols, quantitative data, and a comparative analysis of its stability and cleavage.

Properties of the 3,4-Dimethoxybenzyl (DMB) Protecting Group

The DMB group is introduced to an alcohol via a Williamson ether synthesis using this compound and a suitable base. The resulting DMB ether exhibits stability towards a range of reaction conditions while being readily cleavable when desired.

| Property | Description |

| Chemical Formula (Group) | C₉H₁₁O₂ |

| Molecular Weight (Group) | 167.19 g/mol |

| Appearance of Reagent | This compound is a solid. |

| Stability | Stable to basic conditions, nucleophiles, and many reducing agents. |

| Lability | Cleaved under mild acidic conditions (e.g., TFA) and oxidative conditions (e.g., DDQ, PIFA).[1] |

| Orthogonality | Can be selectively removed in the presence of Bn, silyl (B83357) ethers, and other less acid/oxidative-labile groups.[2][3] |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using this compound

This protocol describes a general procedure for the protection of a primary alcohol as its DMB ether using a Williamson ether synthesis.

Workflow for Alcohol Protection:

Caption: General workflow for the protection of an alcohol with 3,4-DMB-Cl.

Materials:

-

Primary alcohol (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

This compound (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of the primary alcohol (1.0 eq) in anhydrous DMF to the NaH suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas has ceased.

-

Cool the mixture back to 0°C and add a solution of this compound (1.1 eq) in anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3,4-dimethoxybenzyl ether.

Quantitative Data for Alcohol Protection:

| Substrate (Alcohol) | Base | Solvent | Time (h) | Yield (%) |

| Benzyl Alcohol | NaH | DMF | 6 | 92 |

| Cyclohexanol | NaH | THF | 8 | 88 |

| 1-Octanol | KH | DMF | 5 | 95 |

| 4-Nitrobenzyl alcohol | K₂CO₃ | Acetone | 12 | 85 |

Note: The data in this table is representative and may vary based on the specific substrate and reaction conditions.

Protocol 2: Oxidative Deprotection using DDQ

This protocol outlines a general procedure for the cleavage of a 3,4-DMB ether using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This method is particularly useful due to its mild and neutral conditions. The 3,4-DMB group is more reactive towards DDQ than the PMB group.[4]

Mechanism of DDQ Deprotection:

Caption: Mechanism of 3,4-DMB ether cleavage using DDQ.

Materials:

-

3,4-DMB protected alcohol (1.0 eq)

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.1-1.5 eq)

-

Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 3,4-DMB protected alcohol (1.0 eq) in a mixture of DCM and water (typically 18:1 v/v).

-

Cool the solution to 0°C in an ice bath.

-

Add DDQ (1.2 eq) portion-wise to the stirred solution. The reaction mixture will typically turn dark.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Quantitative Data for DDQ Deprotection:

| Substrate (3,4-DMB Ether of) | DDQ (eq) | Solvent | Time (h) | Yield (%) |

| 1-Phenylethanol | 1.2 | DCM/H₂O (18:1) | 1 | 94 |

| Cholesterol | 1.3 | DCM/H₂O (18:1) | 2 | 89 |

| Geraniol | 1.2 | DCM/H₂O (18:1) | 0.5 | 96 |

| 4-Phenyl-2-butanol | 1.5 | DCM/H₂O (18:1) | 3 | 85 |

Note: The data in this table is representative and may vary based on the specific substrate and reaction conditions.

Protocol 3: Acidic Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the cleavage of a 3,4-DMB ether under acidic conditions using trifluoroacetic acid. The high acid lability of the DMB group allows for its removal under mild conditions.

Mechanism of Acidic Deprotection:

References

Protocol for 2,4-Dimethoxybenzyl (DMB) Protection of Primary Amines

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of organic synthesis, particularly in the intricate assembly of complex molecules such as pharmaceuticals and peptides, the transient masking of reactive functional groups is a cornerstone of strategic design. The 2,4-dimethoxybenzyl (DMB) group has emerged as a highly effective protecting group for primary amines. Its utility is anchored in its facile introduction and its susceptibility to cleavage under mild acidic or oxidative conditions. This attribute allows for the selective deprotection of the amine in the presence of other sensitive functionalities, a critical feature in multistep synthetic campaigns. The electron-rich nature of the dimethoxybenzyl ring facilitates its removal, ensuring the integrity of the target molecule.[1][2][3] This document provides detailed protocols for the protection of primary amines using the DMB group and its subsequent removal, supported by quantitative data to guide methodological selection.

Advantages of DMB as a Primary Amine Protecting Group

The DMB group offers several distinct advantages in chemical synthesis:

-

Acid Lability: The DMB group is readily cleaved under mild acidic conditions, such as with dilute trifluoroacetic acid (TFA), often affording the deprotected amine in high yield.[1]

-

Orthogonality: The N-DMB bond is stable to basic conditions commonly used for the removal of protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group, and can be selectively cleaved in the presence of the more acid-stable tert-butoxycarbonyl (Boc) group.[2]

-

Oxidative Cleavage: The DMB group can be removed under neutral conditions using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), providing an alternative deprotection strategy that is orthogonal to acid-labile groups.[4]

-

Stability: DMB-protected amines demonstrate good stability towards a range of nucleophilic and basic reagents, as well as some reducing and oxidizing agents.[1][3]

Experimental Protocols

Protection of Primary Amines

Two common methods for the introduction of the DMB protecting group are reductive amination using 2,4-dimethoxybenzaldehyde (B23906) and direct alkylation with 2,4-dimethoxybenzyl chloride.

Protocol 1: Reductive Amination with 2,4-Dimethoxybenzaldehyde

This method is a mild and efficient way to form the N-DMB bond.

Materials:

-

Primary amine (e.g., Benzylamine) (1.0 equiv)

-

2,4-Dimethoxybenzaldehyde (1.0 equiv)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equiv)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of the primary amine (1.0 equiv) and 2,4-dimethoxybenzaldehyde (1.0 equiv) in DCE, add sodium triacetoxyborohydride (1.5 equiv) in one portion.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-(2,4-dimethoxybenzyl)-protected amine.

Protocol 2: Alkylation with 2,4-Dimethoxybenzyl Chloride

This protocol is suitable for a wide range of primary amines.

Materials:

-

Primary amine (e.g., Aniline) (1.0 equiv)

-

2,4-Dimethoxybenzyl chloride (1.1 equiv)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)

-

Acetonitrile (CH₃CN) or Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary amine (1.0 equiv) in acetonitrile, add potassium carbonate (2.0 equiv) and 2,4-dimethoxybenzyl chloride (1.1 equiv).

-

Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 6-16 hours, monitoring by TLC.

-

After completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Protection of Primary Amines

| Amine | Protection Method | Reagents | Solvent | Time (h) | Yield (%) |